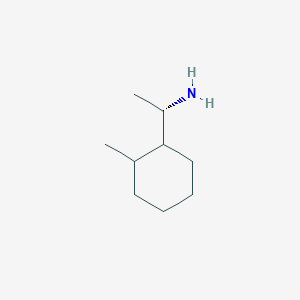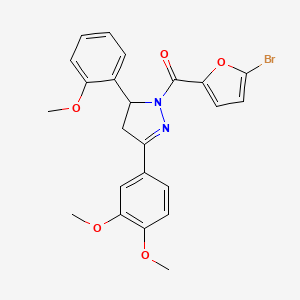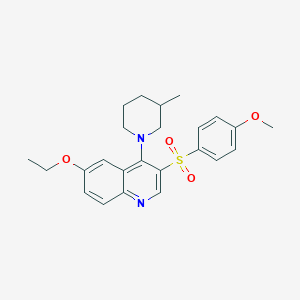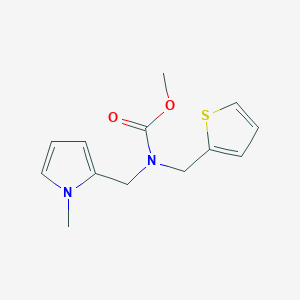
(1S)-1-(2-Methylcyclohexyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-Methylcyclohexyl)ethanamine, also known as 2-Methylamino-1-phenylhexane or DMHA, is a psychoactive stimulant that has gained popularity in the research community due to its potential applications in various fields. DMHA is a derivative of amphetamine and has a similar chemical structure to other stimulants such as ephedrine and pseudoephedrine. In
Wirkmechanismus
DMHA is believed to work by increasing the release of dopamine and norepinephrine in the brain. This increase in neurotransmitter release leads to an increase in alertness, focus, and energy. DMHA has also been shown to have an affinity for adrenergic receptors, which are involved in the regulation of blood pressure, heart rate, and other physiological functions.
Biochemical and Physiological Effects:
DMHA has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and respiration rate. DMHA has also been shown to increase the release of glucose and fatty acids into the bloodstream, which can provide an energy source for the body during periods of increased activity. DMHA has also been shown to increase the release of certain hormones such as adrenaline and cortisol, which are involved in the body's stress response.
Vorteile Und Einschränkungen Für Laborexperimente
DMHA has several advantages and limitations for use in laboratory experiments. One advantage is that DMHA has a similar structure and mechanism of action to other stimulants such as ephedrine and pseudoephedrine, which have been extensively studied. DMHA also has a relatively long half-life, which can make it easier to study its effects over a longer period. However, DMHA has several limitations, including its potential for abuse and dependence, which can make it difficult to study in a controlled laboratory setting.
Zukünftige Richtungen
There are several future directions for the study of DMHA. One direction is to further explore its potential applications in the treatment of asthma and nasal congestion. Another direction is to study its potential as a cognitive enhancer and to investigate its effects on memory and learning. Additionally, further research is needed to determine the long-term effects of DMHA use and its potential for abuse and dependence.
Synthesemethoden
DMHA can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-methylpentane with sodium cyanide to form 2-methylpentanenitrile. The nitrile is then reduced using lithium aluminum hydride to form 2-methylpentanamine, which is subsequently reacted with benzaldehyde to form DMHA.
Wissenschaftliche Forschungsanwendungen
DMHA has been studied for its potential applications in various fields, including pharmaceuticals, sports nutrition, and cognitive enhancement. DMHA has been shown to have a similar structure and mechanism of action to other stimulants such as ephedrine and pseudoephedrine, which have been used in the treatment of asthma and nasal congestion. DMHA has also been studied for its potential use as a cognitive enhancer due to its ability to increase focus and alertness.
Eigenschaften
IUPAC Name |
(1S)-1-(2-methylcyclohexyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-5-3-4-6-9(7)8(2)10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYXVEVQBRCEKX-MGURRDGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)
![2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2958356.png)
![2-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2958358.png)

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2958363.png)



![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2958368.png)
![4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2958369.png)



![1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2958377.png)